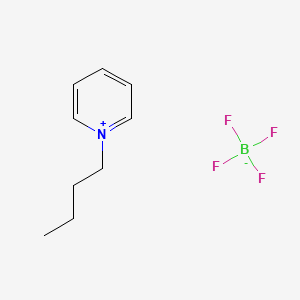

1-Butylpyridinium Tetrafluoroborate

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-butylpyridinium tetrafluoroborate involves the reaction of pyridine with 1-bromobutane and sodium tetrafluoroborate. An intermediate, N-butylbromopyridine, is first synthesized under optimal conditions, including a specific molar ratio of reactants, solvent, temperature, and reaction time, leading to a high yield of the intermediate. The target compound is then obtained through an anion exchange process, achieving a high yield under carefully controlled conditions, as confirmed by NMR analysis (Feng-ping, 2009).

Molecular Structure Analysis

The molecular structure of 1-butylpyridinium tetrafluoroborate has been elucidated through density functional theory (DFT) calculations and molecular dynamic (MD) simulations. These studies reveal the ion pair configurations, highlighting the significant role of electrostatic attractions and hydrogen bond interactions between ions. The spatial distribution of anions and cations demonstrates a strong long-range ordered structure, with a T-shaped orientation playing a crucial role in interactions. This analysis provides insight into the physicochemical properties of the ionic liquid and aids in the design of new pyridinium-based ionic liquids (Sun et al., 2010).

Chemical Reactions and Properties

1-Butylpyridinium tetrafluoroborate participates in various chemical reactions, such as the Suzuki cross-coupling reaction, where it serves as an electrophilic coupling partner, yielding excellent product yields with a wide range of boronic acids. The ionic liquid's inherent properties significantly enhance the reaction rate and yields of these reactions, demonstrating its utility as a recyclable alternative to traditional solvents (Buszek & Brown, 2007).

Aplicaciones Científicas De Investigación

-

Thermophysical Properties Research

- In the field of physical chemistry, 1-Butylpyridinium Tetrafluoroborate has been used to study thermophysical properties .

- The research involved measuring densities, refractive indices, speeds of sound, viscosities, surface tensions, isobaric molar heat capacities, and thermal properties over a wide range of temperatures .

- The results of this research provided valuable insights into the anion influence and the relationship between properties and structural characteristics of ionic liquids .

-

Molecular Structure Analysis

- In the field of computational chemistry, 1-Butylpyridinium Tetrafluoroborate has been used for quantum chemistry and molecular dynamic simulation studies .

- The research involved using Density Functional Theory (DFT) calculations combined with molecular dynamic (MD) simulations .

- The results of this research provided detailed structural characteristics of 1-Butylpyridinium Tetrafluoroborate .

-

Organic Synthesis

- 1-Butylpyridinium Tetrafluoroborate is widely used in the field of organic synthesis, especially as a source of acid catalyst in catalytic reactions .

- It can be used to promote the reactions of organic compounds, such as the etherification of esters, the hydrolysis of esters, and alkoxylation reactions .

- It is also often used as a substitute for hydrofluoric acid, as it is easier to handle and use in many reactions than hydrofluoric acid .

-

Electrochemistry

- In the field of electrochemistry, 1-Butylpyridinium Tetrafluoroborate is used as an electrolyte in batteries and supercapacitors .

- The research involves studying the electrochemical behavior of the ionic liquid and its interaction with the electrode materials .

- The results of this research can provide valuable insights into the design of high-performance energy storage devices .

-

Nanoparticle-Enhanced Ionic Liquids

- In the field of nanotechnology, 1-Butylpyridinium Tetrafluoroborate is used in the synthesis of nanoparticle-enhanced ionic liquids .

- The research involves studying the acoustic properties of certain pyridinium-based ionic liquids and their iron oxide-based ionanofluids using a nanofluid interferometer device .

- The results of this research can provide important information about the liquid structure, nanoparticles interactions, effect of water, extent of intermolecular association and the kinetics of molecular processes .

-

Thermophysical Properties

- In the field of physical chemistry, 1-Butylpyridinium Tetrafluoroborate is used to study thermophysical properties .

- The research involves measuring densities, refractive indices, speeds of sound, viscosities, surface tensions, isobaric molar heat capacities, and thermal properties over a wide range of temperatures .

- The results of this research provided valuable insights into the anion influence and the relationship between properties and structural characteristics of ionic liquids .

Safety And Hazards

1-Butylpyridinium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust or vapor . It should be stored in a well-ventilated place and kept in a tightly closed container .

Propiedades

IUPAC Name |

1-butylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BF4/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)5/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWDQAHXRCBPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049241 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpyridinium Tetrafluoroborate | |

CAS RN |

203389-28-0 | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203389280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21Z67U731K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)

![Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate](/img/structure/B1225089.png)

![N-[(2S)-1-(1H-benzimidazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B1225096.png)

![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)

![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)

![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)

![3-(2-Furanylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylthio]-4-thieno[2,3-d]pyrimidinone](/img/structure/B1225102.png)

![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)